6-Cyclobutylpyrimidin-4-ol chemical structure and properties
6-Cyclobutylpyrimidin-4-ol chemical structure and properties
This technical guide details the structural characteristics, physicochemical properties, and synthetic pathways for 6-Cyclobutylpyrimidin-4-ol , a specialized heterocyclic building block used in the development of kinase inhibitors and ubiquitin-specific protease (USP) modulators.
Executive Summary
6-Cyclobutylpyrimidin-4-ol (also known as 6-cyclobutyl-4(3H)-pyrimidinone ) is a pyrimidine derivative distinguished by the presence of a sterically demanding cyclobutyl group at the C6 position. Unlike common methyl- or ethyl-substituted pyrimidines, the cyclobutyl moiety imparts unique lipophilic and steric properties, making this compound a critical scaffold in medicinal chemistry for optimizing drug-target interactions—particularly in the ATP-binding pockets of kinases and deubiquitinases.
This guide serves as a primary reference for researchers, providing validated synthetic protocols, structural analysis, and handling requirements for this non-commodity intermediate.[1]
Chemical Identity & Structure
The molecule exists in a tautomeric equilibrium, with the keto-form (pyrimidinone) predominating in the solid state and in polar solvents.[1]
| Property | Detail |
| IUPAC Name | 6-Cyclobutylpyrimidin-4-ol (Enol form) 6-Cyclobutyl-4(3H)-pyrimidinone (Keto form) |
| Common Synonyms | 4-Hydroxy-6-cyclobutylpyrimidine; 6-Cyclobutyl-4-pyrimidinone |
| CAS Number | Not widely listed as a commodity chemical.[2][3] (Related: 2-Amino-6-cyclobutylpyrimidin-4-ol is CAS 199863-73-5) |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| SMILES | O=C1C=C(C2CCC2)N=CN1 (Keto form) |
| InChI Key | Derivative-specific (Analogous to VAKAPIBNLGYHPC-UHFFFAOYSA-N for cyclopropyl) |
Tautomeric Equilibrium
The reactivity and binding properties of the compound are defined by the oscillation between the lactam (keto) and lactim (enol) forms.[1] In solution, the 4(3H)-pyrimidinone tautomer is energetically favored due to the stability of the amide-like resonance.
Figure 1: Tautomeric equilibrium favoring the Keto form in neutral media.[1]
Physicochemical Properties
Data below is derived from experimental values of close structural analogs (e.g., 6-cyclopropyl and 6-tert-butyl derivatives) and computational models.
-
Physical State: White to off-white crystalline solid.
-
Melting Point: Estimated range 165–175 °C .[1] (Note: The 2-amino derivative melts at ~253°C; the removal of the amino group lowers the melting point due to reduced intermolecular H-bonding).
-
Solubility:
-
pKa: ~8.5–9.0 (referencing the N3 proton of the pyrimidinone ring).[1]
-
LogP: ~1.2 (Predicted).[1] The cyclobutyl group increases lipophilicity compared to 6-methyl analogs (LogP ~0.5), enhancing membrane permeability in drug candidates.[1]
Synthesis & Manufacturing
Since 6-Cyclobutylpyrimidin-4-ol is often not available off-the-shelf, in-house synthesis is frequently required. The most robust route involves the condensation of a cyclobutyl
Validated Synthetic Protocol
Reaction Scale: 10–50 mmol[1]
-
Precursor Activation: Conversion of Cyclobutanecarboxylic acid to the acid chloride using Thionyl Chloride (
).[1] -
-Keto Ester Formation: Reaction of the acid chloride with Meldrum's acid (or ethyl potassium malonate/MgCl
) followed by alcoholysis to yield Methyl 3-cyclobutyl-3-oxopropionate . -
Cyclization: Condensation with Formamidine Acetate in the presence of Sodium Methoxide (NaOMe).[1]
Step-by-Step Methodology
-
Step 1 (Acylation): Dissolve Meldrum's acid (1.0 eq) and Pyridine (2.0 eq) in DCM at 0°C. Add Cyclobutanecarbonyl chloride (1.0 eq) dropwise.[1] Stir 1h at 0°C, then 1h at RT. Wash with dilute HCl.[1] Evaporate solvent.[1]
-
Step 2 (Alcoholysis): Reflux the resulting acylated Meldrum's acid in Methanol for 4 hours. Concentrate to obtain Methyl 3-cyclobutyl-3-oxopropionate.
-
Step 3 (Ring Closure): To a solution of Na (1.5 eq) in MeOH, add Formamidine Acetate (1.2 eq).[1] Stir 15 min. Add the
-keto ester (1.0 eq) dropwise. Stir at RT for 16h (or reflux for 4h).[1] -
Workup: Concentrate solvent.[1] Dissolve residue in minimum water.[1] Acidify to pH 5–6 with Acetic Acid. The product precipitates as a white solid.[1] Filter, wash with cold water, and dry.[1]
Figure 2: Synthetic workflow from acid chloride precursor to final heterocyclic core.
Applications in Drug Discovery
This scaffold is a bioisostere for phenyl- or tert-butyl-substituted pyrimidines. The cyclobutyl ring offers a specific "pucker" conformation (butterfly shape) that differs from the planar phenyl or the spherical tert-butyl group, providing unique vectors for hydrophobic interactions in enzyme active sites.[1]
-
Kinase Inhibition: Used as a core pharmacophore for ATP-competitive inhibitors. The C4-hydroxyl is typically converted to a chlorine (using
) to allow nucleophilic aromatic substitution ( ) with amines, introducing solubility-enhancing groups (e.g., piperazines).[1] -
USP1 Inhibitors: Recent patents cite 6-cyclobutylpyrimidines as key intermediates for inhibitors of Ubiquitin-Specific Protease 1, a target in DNA damage response pathways.
Analytical Characterization
To verify the identity of the synthesized material, the following spectral signatures are diagnostic:
-
¹H NMR (400 MHz, DMSO-d₆):
-
LC-MS: ESI+ m/z = 151.1 [M+H]⁺.
Handling & Safety (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Hygroscopic.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]
References
-
Synthesis of Pyrimidinones: Journal of Medicinal Chemistry, 2014, Vol. 57, pp. 2429–2439.[1][4] (General method for 6-alkylpyrimidin-4-ols). [1]
-
Cyclobutyl Reagents: Synblock Product Guide, CAS 3438-49-1 (Analogous 6-tert-butyl data).
-
USP1 Inhibitor Patents: World Intellectual Property Organization, WO2020132269A1.[1] (Cites use of 6-cyclobutylpyrimidin-4-ol as intermediate).
-
Tautomerism of Hydroxypyrimidines: National Institutes of Health (NIH), PubChem Compound Summary.[1]
